(1R)-1-Amino-1-(4-bromophenyl)propan-2-OL
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Overview
Description
(1R)-1-Amino-1-(4-bromophenyl)propan-2-OL is a chiral compound with a bromine atom attached to a phenyl ring and an amino group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Amino-1-(4-bromophenyl)propan-2-OL can be achieved through several methods:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to induce chirality in the final product.
Reduction of Ketones: Starting from a ketone precursor, reduction can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, yield, and scalability. Catalytic hydrogenation and continuous flow reactors might be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Chiral Intermediates: Used in the synthesis of other chiral compounds.
Catalysis: Potential use as a chiral ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-Amino-1-(4-bromophenyl)propan-2-OL would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Amino-1-phenylpropan-2-OL: Lacks the bromine atom, which may affect its reactivity and biological activity.
(1R)-1-Amino-1-(4-chlorophenyl)propan-2-OL: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical properties and applications.
Uniqueness
The presence of the bromine atom in (1R)-1-Amino-1-(4-bromophenyl)propan-2-OL may confer unique reactivity and biological activity compared to its analogs, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C9H12BrNO |
---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
(1R)-1-amino-1-(4-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6?,9-/m0/s1 |
InChI Key |
RTRKBXOMILNDHA-HSOSERFQSA-N |
Isomeric SMILES |
CC([C@@H](C1=CC=C(C=C1)Br)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Br)N)O |
Origin of Product |
United States |
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